Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate
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Overview
Description
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C7H13NO2S. It is part of the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate can be synthesized through the reaction of L-cysteine with aldehydes or ketones. The reaction typically involves refluxing L-cysteine with the chosen aldehyde or ketone, followed by purification and protection steps . For example, L-cysteine can be reacted with different aldehydes, and subsequent Boc protection leads to the formation of enantiopure thiazolidine-4-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound often involve green chemistry approaches to improve yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are employed to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazolidine derivatives. These products have diverse applications in different fields .
Scientific Research Applications
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate include:
Thiazolidine-4-carboxylic acid: A simpler analog with similar chemical properties.
2,2-Dimethylthiazolidine: A related compound with a similar structure but lacking the carboxylate group.
Thiazolidine-2,4-dicarboxylate: A compound with two carboxylate groups, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and carboxylate groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHPVDWIPMNOSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(CS1)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329358 |
Source
|
Record name | 4-Thiazolidinecarboxylic acid, 2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3963-75-5 |
Source
|
Record name | 4-Thiazolidinecarboxylic acid, 2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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